molecular formula C8H6BF4K B12052671 Potassium 2-(3-fluorophenyl)vinyltrifluoroborate

Potassium 2-(3-fluorophenyl)vinyltrifluoroborate

Cat. No.: B12052671
M. Wt: 228.04 g/mol
InChI Key: BRMIITGYVNFWBN-FXRZFVDSSA-N
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Preparation Methods

Potassium 2-(3-fluorophenyl)vinyltrifluoroborate can be synthesized through the reaction of vinyltrifluoroborate with potassium hydroxide . The reaction typically involves the following steps:

    Reaction of vinyltrifluoroborate with potassium hydroxide: This step produces potassium vinyltrifluoroborate.

    Addition of 3-fluorophenyl group: The 3-fluorophenyl group is introduced to the vinyltrifluoroborate to form the final compound.

Chemical Reactions Analysis

Potassium 2-(3-fluorophenyl)vinyltrifluoroborate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Potassium 2-(3-fluorophenyl)vinyltrifluoroborate primarily involves its role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The compound interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several key steps:

Properties

Molecular Formula

C8H6BF4K

Molecular Weight

228.04 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-(3-fluorophenyl)ethenyl]boranuide

InChI

InChI=1S/C8H6BF4.K/c10-8-3-1-2-7(6-8)4-5-9(11,12)13;/h1-6H;/q-1;+1/b5-4+;

InChI Key

BRMIITGYVNFWBN-FXRZFVDSSA-N

Isomeric SMILES

[B-](/C=C/C1=CC(=CC=C1)F)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC(=CC=C1)F)(F)(F)F.[K+]

Origin of Product

United States

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